methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
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Overview
Description
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxycarbonyl group at the 7-position, and a dihydrobenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1-benzofuran, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydrobenzofuran core can be oxidized to form benzofuran derivatives or reduced to yield fully saturated compounds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 4-substituted benzofuran derivatives.
Oxidation: Conversion to benzofuran-7-carboxylate derivatives.
Reduction: Formation of fully saturated benzofuran derivatives.
Hydrolysis: Production of 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of benzofuran derivatives and their biological effects.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: Benzofuran derivatives are explored for their potential use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the methoxycarbonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The dihydrobenzofuran core provides a rigid scaffold that can interact with specific biological targets, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
- Methyl 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylate
- Methyl 4-iodo-2,3-dihydro-1-benzofuran-7-carboxylate
Uniqueness
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
1936545-61-7 |
---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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